Ethametsulfuron

Description

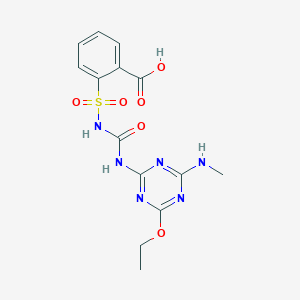

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Biochemical Pathways

Inhibition of Acetolactate Synthase (ALS) Enzyme

The primary mode of action for ethametsulfuron is the potent inhibition of acetolactate synthase (ALS), an essential enzyme also known as acetohydroxyacid synthase (AHAS). nih.govnih.govmpg.de This enzyme is a critical component in the metabolic pathways of plants and is not present in animals, which is the basis for the herbicide's selectivity. nih.gov ALS is the first and rate-limiting enzyme in the biosynthesis of essential branched-chain amino acids. mpg.deguidetopharmacology.org

Molecular Interactions and Binding Dynamics with ALS

This compound, like other sulfonylurea herbicides, functions by binding to the ALS enzyme. mpg.de This binding is not covalent but involves a series of interactions with specific amino acid residues within a binding pocket near the enzyme's active site. mpg.deguidetopharmacology.org This interaction effectively blocks the substrate's access to the active site, thereby inhibiting the enzyme's function. guidetopharmacology.org The precise binding dynamics can be influenced by the specific amino acid sequence of the ALS enzyme. nih.gov

Research into herbicide resistance has shown that point mutations in the ALS gene can alter the amino acid sequence at the binding site. nih.govfishersci.no Common mutations, such as those at positions Pro-197 or Trp-574, can decrease the binding energy between the herbicide and the enzyme. guidetopharmacology.org This reduced affinity means the herbicide can no longer effectively inhibit the enzyme, rendering the plant resistant to its effects. guidetopharmacology.org

| Interaction Component | Description | Implication of Alteration |

| Herbicide | This compound (a sulfonylurea) | Different herbicide classes within the ALS-inhibitor family may have varied binding affinities. nih.gov |

| Enzyme | Acetolactate Synthase (ALS) | The enzyme's three-dimensional structure creates a specific binding pocket. nih.gov |

| Binding Site | A specific pocket composed of several amino acid residues. | Mutations in the amino acids (e.g., Pro197-Ser) can reduce binding affinity. nih.govguidetopharmacology.org |

| Binding Force | Non-covalent interactions (e.g., hydrogen bonds). | Reduced interactions due to mutation lead to herbicide resistance. guidetopharmacology.org |

Disruption of Branched-Chain Amino Acid Biosynthesis Pathways

ALS catalyzes the initial, crucial step in the synthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. mpg.denih.gov Specifically, ALS facilitates two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (a precursor to valine and leucine) and the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine). mpg.denih.gov

By inhibiting ALS, this compound halts these initial reactions. nih.govmpg.de This cessation of BCAA production has cascading effects; the plant is starved of these essential amino acids, which are required for the synthesis of proteins. mpg.de The subsequent inhibition of protein synthesis and DNA synthesis leads to a rapid stop in cell division and growth, particularly in the plant's meristematic tissues where BCAA demand is highest. guidetopharmacology.org This ultimately results in the death of susceptible plants. guidetopharmacology.org

Cellular and Physiological Responses in Plants

Beyond the primary inhibition of BCAA synthesis, this compound elicits a range of secondary cellular and physiological stress responses in plants.

Alterations in Endogenous Plant Hormone Regulation

Plant hormones are crucial regulators of growth and development. regulations.govuni.lu Research conducted on rice seedlings has demonstrated that this compound can significantly alter the balance of key endogenous hormones. nih.gov The study revealed a dose-dependent effect on gibberellic acid (GA), abscisic acid (ABA), and zeatin riboside (ZR). nih.gov

At a low concentration (2 µg/kg), this compound treatment led to an increase in the GA/ABA ratio compared to the control group, which is associated with growth promotion. nih.gov Conversely, a higher concentration (20 µg/kg) caused a decrease in the contents of GA and ZR while increasing the level of ABA. nih.gov This shift resulted in a lower GA/ABA ratio, which is linked to growth inhibition. nih.gov

Table: Effect of this compound on Endogenous Hormones in Rice Seedlings

| Concentration | Effect on Gibberellic Acid (GA) | Effect on Abscisic Acid (ABA) | Effect on Zeatin Riboside (ZR) | Resulting GA/ABA Ratio | Physiological Outcome |

|---|---|---|---|---|---|

| 2 µg/kg | Increased | - | Increased | Higher than control | Growth Promotion nih.gov |

| 20 µg/kg | Decreased | Increased | Decreased | Lower than control | Growth Inhibition nih.gov |

Modulation of Protective Enzyme Activities (e.g., peroxidases, polyphenol oxidases)

Plants possess protective enzyme systems to counteract stress, including chemical-induced stress. metabolomicsworkbench.orgfishersci.fi The same study on rice seedlings investigated the impact of this compound on the activity of two such enzymes: peroxidase (POD) and polyphenol oxidase (PPO). nih.gov

When treated with a concentration of 20 µg/kg of this compound, the activity of POD in the rice seedlings increased. nih.gov In contrast, the activity of PPO showed a decrease under the same conditions. nih.gov This differential modulation of protective enzymes indicates a complex stress response within the plant as it attempts to manage the phytotoxic effects of the herbicide. nih.gov

Metabolism and Degradation Dynamics

Metabolic Pathways in Biological Systems

Plant Metabolism of Ethametsulfuron

The metabolic processes within plants are central to the selective herbicidal action of this compound. Tolerant plant species can rapidly metabolize the compound into non-toxic substances, whereas susceptible weeds are unable to do so at a sufficient rate.

In plants, this compound is primarily metabolized into less active or inactive compounds. Studies on various plant species, including rapeseed and rutabaga, have identified several key metabolites. publications.gc.canih.gov The principal degradation pathway involves modifications to the triazine ring of the this compound molecule. publications.gc.ca

In rutabaga, for instance, This compound-methyl (B166122) is metabolized through what is believed to be an unstable α-hydroxy ethoxy intermediate. nih.govacs.orgacs.org This intermediate quickly dissipates, leading to the formation of two major metabolites: O-desethylthis compound-methyl and N-desmethyl-O-desethylthis compound-methyl. nih.govacs.orgacs.org These metabolites have been identified and confirmed using liquid chromatography-mass spectrometry. nih.govacs.orgacs.org In canola seedlings, O-desethyl this compound methyl and N-desmethyl-O-desethyl this compound methyl have also been identified as the major early metabolites. bac-lac.gc.ca

Research has shown that in rapeseed, while the parent this compound-methyl may be present in young plants, it is eventually broken down into O-deethyl this compound methyl and O-deethyl-N-demethyl this compound methyl in older plants and mature seeds. publications.gc.ca At harvest, a significant portion of the total radioactive residues in rapeseed plants is extractable, with the parent compound accounting for only about 10%. publications.gc.ca In mature seeds, the concentration of residues is low, but analysis indicates that the majority of the radioactivity is found in fractions containing the deethyl and/or demethyl metabolites. publications.gc.ca

It is noteworthy that O-desethyl this compound methyl is herbicidally inactive and demonstrates poor inhibition of acetolactate synthase (ALS), the target enzyme for sulfonylurea herbicides. bac-lac.gc.caresearchgate.net

Table 1: Major Metabolites of this compound in Plants

| Metabolite Name | Plant Species | Reference |

| O-desethylthis compound-methyl | Rutabaga, Rapeseed, Canola | publications.gc.canih.govacs.orgacs.orgbac-lac.gc.ca |

| N-desmethyl-O-desethylthis compound-methyl | Rutabaga, Rapeseed, Canola | publications.gc.canih.govacs.orgacs.orgbac-lac.gc.ca |

The metabolic breakdown of this compound in plants is facilitated by specific enzymatic reactions. The primary biotransformations observed are O-deethylation and N-demethylation. publications.gc.caresearchgate.nettandfonline.com

O-deethylation: This process involves the removal of an ethyl group from the ethoxy substituent on the triazine ring. This is a key step in the detoxification of this compound, leading to the formation of the inactive metabolite O-desethylthis compound-methyl. bac-lac.gc.caresearchgate.net

N-demethylation: This reaction entails the removal of a methyl group from the methylamino substituent on the triazine ring. This can occur in conjunction with O-deethylation, resulting in the formation of N-desmethyl-O-desethylthis compound-methyl. publications.gc.canih.govacs.orgacs.org

While the primary degradation pathway in many systems is the cleavage of the sulfonylurea bridge, O-deethylation and N-demethylation represent significant minor degradation pathways in plants. researchgate.nettandfonline.com The involvement of cytochrome P450 monooxygenases is proposed in the metabolism of this compound, a common mechanism for herbicide resistance in weeds. acs.orgnih.gov

The basis for the selective use of this compound in certain crops, such as canola (oilseed rape), lies in the differential rates of its metabolism between the crop and susceptible weed species. researchgate.net Tolerant crops like oilseed rape can rapidly metabolize this compound into its inactive metabolites. researchgate.net

Studies have shown that the half-life of this compound in tolerant oilseed rape is between 1.2 and 2.5 hours. researchgate.net In contrast, sensitive weed species metabolize the herbicide much more slowly, with half-lives ranging from 5 to 14 hours. researchgate.net This rapid metabolic inactivation in the crop prevents the accumulation of the active herbicide to phytotoxic levels, thus ensuring crop safety while effectively controlling the weeds. The tolerance of different weed species and oilseed rape varieties is directly related to the rate at which they can metabolize this compound. researchgate.net

Enzymatic Biotransformations (e.g., O-deethylation, N-demethylation)

Mammalian Metabolism and Residue Distribution Studies

In mammalian systems, the metabolism of this compound follows pathways similar to those observed in plants, primarily involving O-deethylation and N-demethylation. apvma.gov.au

Studies in rats have shown that after administration, this compound-methyl is primarily excreted unchanged. apvma.gov.au However, metabolites resulting from O-deethylation and N-demethylation are also present in the excreta. apvma.gov.au

In rats administered radiolabelled this compound-methyl, the majority of the dose was excreted within 48 hours, with roughly equal amounts found in the urine and feces. apvma.gov.au The major metabolites identified in the urine and feces were the parent compound, O-deethyl this compound methyl, and N-demethyl this compound methyl. apvma.gov.au Specifically, in urine, the parent compound accounted for approximately 30-70% of the total recovered radioactivity (TRR), while O-deethyl this compound methyl and N-demethyl this compound methyl accounted for 8-30% and 12-30% of the TRR, respectively. apvma.gov.au In feces, the parent compound was the most abundant, representing about 60-93% of the TRR, with O-deethyl this compound methyl and N-demethyl this compound methyl present at 1-30% and 3-13% of the TRR, respectively. apvma.gov.au

Tissue residue analysis in rats showed the highest concentrations of radioactivity in the kidneys and liver. apvma.gov.au The metabolic profile in mammals is consistent with that of other sulfonylurea herbicides, where the predominant residues are either the parent compound or metabolites of low toxicological significance. apvma.gov.au

Table 2: Metabolites of this compound in Animal Models (Rat)

| Metabolite Name | Percentage in Urine (% TRR) | Percentage in Feces (% TRR) | Reference |

| This compound-methyl | 30 - 70 | 60 - 93 | apvma.gov.au |

| O-deethyl this compound methyl | 8 - 30 | 1 - 30 | apvma.gov.au |

| N-demethyl this compound methyl | 12 - 30 | 3 - 13 | apvma.gov.au |

Excretion Pathways and Tissue Distribution

Studies in rats have shown that radiolabelled this compound-methyl is primarily and rapidly excreted from the body. nih.gov Over 90% of the administered dose is eliminated within 48 hours, with roughly equal amounts found in the urine and feces. nih.gov While a significant portion of the compound is excreted unchanged, metabolism does occur, leading to the presence of metabolites in the excreta. nih.gov The main metabolic pathways involved are O-deethylation and N-demethylation. nih.gov

The major metabolites identified in both urine and feces are O-deethyl this compound-methyl and N-demethyl this compound-methyl. nih.gov Unchanged this compound-methyl is also a major component of the excreted products. nih.gov

Tissue distribution analysis in rats administered a high dose (1000 mg/kg) of this compound-methyl revealed the highest concentrations of residues in the kidneys and liver, followed by fat and muscle. nih.gov

Table 1: Tissue Residue of this compound-methyl in Rats

| Tissue | Residue Concentration (mg equiv/kg) |

| Kidneys | 5.5 |

| Liver | 5.4 |

| Fat | 4.2 |

| Muscle | 1.0 |

| Data derived from a study on rats administered 1000 mg/kg of this compound-methyl. nih.gov |

Microbial Biotransformation of this compound

Microbial activity is a primary driver of this compound degradation in the environment. nih.gov Various soil microorganisms are capable of using the herbicide as a substance for biotransformation, breaking it down into less complex molecules. nih.gov

The microbial breakdown of this compound proceeds through several key chemical reactions. nih.govwikipedia.org These pathways are crucial for the detoxification and dissipation of the herbicide in the environment. The identified degradation pathways include:

Sulfonylurea Bridge Cleavage: This is a major degradation pathway where the bond connecting the phenyl and triazine rings is broken. nih.govwikipedia.orgfishersci.ca This cleavage results in the formation of separate triazine and phenyl-containing metabolites, such as triazine amine and saccharin. nih.gov

Dealkylation: This process involves the removal of alkyl groups from the main molecule. nih.govwikipedia.org

O-dealkylation (or O-deethylation): This is the removal of the ethyl group from the ethoxy substituent on the triazine ring. nih.govwikipedia.org

N-dealkylation (or N-demethylation): This involves the removal of the methyl group from the methylamino substituent on the triazine ring. nih.govwikipedia.org

Triazine Ring Opening: Following initial transformations like dealkylation, the triazine ring itself can be opened, leading to further breakdown of the molecule. nih.govwikipedia.orgfishersci.ca

Specific microorganisms have been isolated from contaminated soils and identified for their ability to degrade this compound. One notable example is a bacterium identified as Pseudomonas sp. strain SW4, which was isolated from the soil of a herbicide factory. nih.govfishersci.ca

This strain has demonstrated significant efficacy in breaking down the herbicide. nih.gov In laboratory studies, Pseudomonas sp. SW4 was able to degrade up to 84.6% of the initial this compound concentration in a liquid medium within six days. nih.govfishersci.ca When this bacterial strain was introduced into soil treated with the herbicide, it led to a significantly higher rate of degradation compared to non-inoculated soil. nih.govfishersci.ca Analysis of the byproducts confirmed that Pseudomonas sp. SW4 degrades this compound through two distinct pathways: one involving the cleavage of the sulfonylurea bridge and the other involving dealkylation and the subsequent opening of the triazine ring. nih.govfishersci.ca

Microbial Degradation Pathways (e.g., sulfonylurea bridge cleavage, dealkylation, triazine ring opening)

Environmental Degradation Pathways

The persistence and fate of this compound in the environment are largely governed by its degradation in soil and water. The primary mechanisms of degradation are chemical hydrolysis and microbial action. nih.gov

In the soil environment, the degradation of this compound is a complex process influenced by a combination of physical, chemical, and biological factors. cenmed.com Both microbial degradation and chemical hydrolysis contribute to its breakdown, with their relative importance depending on soil conditions. nih.gov

Soil pH is a critical factor controlling the degradation rate of this compound. wikipedia.orgfishersci.nl The compound is known to degrade faster in acidic soils compared to neutral or alkaline soils. wikipedia.orgfishersci.cauni.lu This is primarily due to the increased rate of chemical hydrolysis of the sulfonylurea bridge under acidic conditions. nih.govherts.ac.uk Consequently, this compound is more persistent in neutral to weakly basic soils. wikipedia.orgfishersci.cafishersci.nl

The half-life (DT₅₀), which is the time required for 50% of the compound to degrade, varies significantly with soil pH and type.

Table 2: Degradation Half-life of this compound-methyl in Different Soils

| Soil Type | pH | Half-life (t₁/₂) in days |

| Acidic Clayey Red Soil | 4.8 | 13 |

| Neutral Loamy Alfisol Soil | 7.0 | 56 |

| Alkaline Sandy Vertisol Soil | 8.5 | 67 |

| Typical Aerobic Soil (Lab, 20°C) | Not Specified | 36.5 - 41.0 |

| Data compiled from laboratory studies. wikipedia.orgnih.gov |

Anaerobic and Aerobic Degradation Profiles

Aquatic Degradation of this compound

The fate of this compound in water bodies is a critical aspect of its environmental profile, with persistence being a notable concern. apvma.gov.au

This compound is relatively persistent in aquatic environments. publications.gc.cahmdb.ca Studies in prairie farm dugouts showed a dissipation half-life (DT50) of 30 days for this compound. ebi.ac.uknih.gov The persistence is attributed to its stability against hydrolysis in weakly alkaline waters, slow microbial and photolytic degradation, and minimal partitioning into sediments. ebi.ac.uknih.govresearchgate.netnih.gov In one study, radioactivity from labeled this compound tended to remain in the water column, with less than 20% being found in the sediments. apvma.gov.au The half-life in water can be as long as 272 days. publications.gc.ca

The rate of degradation in aquatic systems is also influenced by temperature. In an aerobic water system without sediment, the half-life was approximately 6 months at 29°C, compared to around 86 months at 5°C. apvma.gov.au

This compound is stable to hydrolysis, particularly at neutral and alkaline pH levels. publications.gc.caapvma.gov.aupublications.gc.caherts.ac.uk At pH 7 and pH 9, it shows stability. publications.gc.caherts.ac.uk However, at a more acidic pH of 5, the hydrolysis half-life is 41 days. herts.ac.uk This indicates that pH-dependent hydrolysis can be a degradation pathway in acidic waters, but in the typically neutral to alkaline conditions of many natural water bodies, hydrolysis is not a significant dissipation process. publications.gc.caresearchgate.net

Photolytic degradation, or breakdown by sunlight, is not a significant route of transformation for this compound in water. publications.gc.caapvma.gov.aupublications.gc.ca In studies exposing this compound in water to natural sunlight, only minimal decomposition (2-9%) was observed after 30 days, suggesting a first-order half-life of greater than 150 days. apvma.gov.au This resistance to photolysis contributes to its persistence in the water column. apvma.gov.auresearchgate.net

Environmental Fate and Transport

Soil Mobility and Leaching Potential

Ethametsulfuron, a sulfonylurea herbicide, exhibits mobility in the soil, with its potential for leaching being a significant aspect of its environmental profile. publications.gc.caherts.ac.uk Laboratory studies have consistently categorized this compound as mobile across a majority of tested soil types, indicating a high potential for leaching based on its chemical characteristics. publications.gc.caapvma.gov.au However, this potential is heavily mediated by specific soil properties and environmental conditions. While laboratory data suggest a capacity for movement, field dissipation studies have often observed limited vertical transport, with residues typically not leaching below a depth of 15 to 23 cm. publications.gc.capublications.gc.ca This discrepancy highlights the complex interplay of factors that govern the herbicide's movement under real-world conditions.

The mobility of this compound in soil is fundamentally controlled by its adsorption to soil particles and subsequent desorption back into the soil solution. Laboratory investigations using batch equilibrium experiments show that this compound is generally weakly to moderately adsorbed to soil particles. apvma.gov.au The process is reversible, with studies indicating that adsorbed radioactivity from radiolabeled this compound can be moderately desorbed in various test soils. apvma.gov.au

The extent of adsorption is highly dependent on the soil's physicochemical properties. For instance, this compound is more mobile in alkaline sandy Vertisol and neutral loamy Alfisol compared to an acidic clayey Red soil, where adsorption is stronger. researchgate.netebi.ac.uknih.gov

The adsorption behavior of this compound in soil is effectively described by the Freundlich isotherm model. researchgate.netebi.ac.uknih.gov This empirical model relates the concentration of the herbicide adsorbed to the soil to the concentration of the herbicide in the soil solution at equilibrium. The key parameters of the Freundlich equation, Kf (Freundlich adsorption coefficient) and 1/n (adsorption intensity), quantify the adsorption capacity and the non-linearity of the adsorption, respectively. rsc.orgupt.ro

Studies have shown a good correlation between the observed mobility of this compound and the constants derived from the Freundlich isotherm. researchgate.netebi.ac.uknih.gov Adsorption constants (Kf) have been reported to vary significantly with soil type, reflecting the compound's differing affinity for various soil matrices. For example, in one study comparing different soils, Kf values ranged from 1.02 L/kg in an alkaline black soil to 3.45 L/kg in an acidic red soil, demonstrating stronger adsorption in the acidic soil. Another study on acidic soil found Kf values increased from 4.39 for an unamended soil to 10.56 for the same soil amended with organic matter. researchgate.net

Table 1: Freundlich Adsorption Coefficients (Kf) for this compound in Various Soils

Soil pH is a critical factor governing the mobility of this compound. publications.gc.ca As a weak acid, the charge of the this compound molecule is pH-dependent. In soils with higher pH (neutral to alkaline), the herbicide is more likely to be in its anionic (negatively charged) form. This leads to increased water solubility and electrostatic repulsion from negatively charged soil colloids (like clay and organic matter), resulting in decreased adsorption and consequently, higher mobility and leaching potential. publications.gc.caresearchgate.net

Conversely, in acidic soils, this compound is more likely to be in its neutral molecular form. ukm.my This form is less water-soluble and more readily adsorbed to soil particles, leading to reduced mobility. nih.gov Research has consistently demonstrated that this compound is more mobile in alkaline and neutral soils than in acidic soils. ebi.ac.uknih.gov Adsorption is often found to be inversely correlated with soil pH.

Soil organic matter (OM) and clay content are the primary constituents responsible for the adsorption of herbicides like this compound. researchgate.netirost.ir Adsorption capacity is generally positively correlated with both OM and clay content. ukm.mynih.gov These components provide a large surface area and numerous binding sites for the herbicide molecules. researchgate.net

Studies have shown that sorption is greater in soils with higher organic matter or in soils that have been amended with organic materials like humic acid or peat. apvma.gov.auresearchgate.netscilit.com The addition of organic amendments to an acidic soil was found to significantly increase the adsorption Kf value, thereby reducing the amount of this compound available for leaching. researchgate.net Similarly, clay content plays a crucial role, particularly in soils with low organic matter, where the mineral fraction becomes more important for adsorption. ukm.mynih.gov

Table 2: Influence of Soil Properties on this compound Adsorption

Leaching studies, both in the laboratory and the field, are essential for assessing the potential for this compound to move through the soil profile and contaminate groundwater. Laboratory soil column leaching studies have demonstrated the inherent leaching capacity of this compound, though results can be variable. apvma.gov.auresearchgate.net In one such study using four different soil types, the amount of radioactivity recovered in the eluate (leached water) ranged from less than 4% in one soil to between 48% and over 80% in the other three, confirming its potential to leach under favorable conditions. apvma.gov.au

Despite its mobility in laboratory settings, field dissipation studies often report limited vertical movement of this compound. In studies conducted under Canadian prairie field conditions, residues of the herbicide generally did not leach below the 15 cm soil depth. publications.gc.ca Another Canadian government assessment noted that field dissipation studies showed no leaching beyond a 23 cm depth. publications.gc.ca These findings suggest that while this compound has the chemical properties for leaching, a combination of factors under field conditions—such as adsorption to soil particles, microbial degradation, and plant uptake—can restrict its downward movement through the soil profile. apvma.gov.au Therefore, while the potential for groundwater contamination exists, especially in sandy, low-organic matter, and alkaline soils, field data suggest that significant leaching to deep soil horizons may not be widespread under typical agricultural conditions. apvma.gov.aupublications.gc.ca

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 86153 |

| This compound-methyl (B166122) | 97780 |

| Diuron | 3120 |

| Terbacil | 5384 |

Leaching Studies and Groundwater Contamination Pathways

Mitigation Strategies for Leaching Potential

The movement of this compound into groundwater is a recognized risk, particularly in certain soil types. apvma.gov.auherts.ac.uk Its mobility is influenced by soil pH, with increased solubility and decreased adsorption in non-acidic soils, enhancing its leaching potential. publications.gc.ca However, field studies have shown that this compound tends to remain in the upper soil layers, with one study noting no leaching beyond a 23 cm depth. publications.gc.ca

Several strategies can be employed to mitigate the risk of this compound leaching:

Organic Amendments: The application of organic amendments, such as peat or humic acid, to soil can significantly reduce the leaching of this compound. researchgate.net In one study, soil amended with organic matter retained up to 92.4% of the applied this compound, compared to 68.4% in unamended soil. researchgate.net The amount of herbicide recovered in leachates from organically amended soil was as low as 7.7%, a significant reduction from the 23.7% observed in untreated soil. researchgate.net

Tillage Practices: Conventional tillage that creates a fine tilth in the topsoil can help reduce macropore flow, a key mechanism for the rapid downward movement of water and dissolved substances, thereby decreasing leaching. apiservices.biz

Agronomic Practices: Increasing the soil's organic matter content through practices like the incorporation of crop residues can enhance the sorption of herbicides like this compound, reducing their availability for leaching. apiservices.biz

Persistence and Dissipation in Environmental Compartments

The persistence of this compound is highly dependent on environmental conditions. It is primarily degraded through a combination of chemical hydrolysis and microbial action. publications.gc.ca Key degradation pathways include the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of its triazine ring structure. researchgate.netnih.gov

The degradation rate of this compound, often expressed as a half-life (DT50), varies significantly with soil type, pH, and temperature. researchgate.netnih.gov

Soil: In soil, degradation is pH-dependent. nih.gov Laboratory studies have reported half-life values ranging from 13 to 67 days. researchgate.netnih.gov this compound is more persistent in neutral to weakly basic soils compared to acidic soils. researchgate.netnih.gov For instance, in acidic soils, chemical hydrolysis contributes significantly to its breakdown. apvma.gov.au In one study using an Alberta black loam soil with a pH of 5.6, the half-life was approximately 2.3 months under aerobic conditions. publications.gc.ca Field studies have indicated a half-life ranging from 4 to 23 weeks. apvma.gov.au

Water: this compound is generally persistent in aquatic systems. publications.gc.ca In sterile water, its stability is highly pH-dependent; at pH 5, it has a hydrolysis half-life of about 41 days, while it is stable at pH 7 and 9. publications.gc.ca Photodegradation in water is not a significant dissipation pathway. apvma.gov.aupublications.gc.ca In aquatic ecosystems like farm dugouts, its dissipation half-life was observed to be around 30 days. researchgate.netcapes.gov.brebi.ac.uk Temperature also plays a major role; one study noted a half-life of about 6 months at 29°C, which increased to approximately 86 months at 5°C. apvma.gov.au

Degradation Half-life of this compound

| Environment | Condition | Half-life (DT50) | Source |

|---|---|---|---|

| Soil (Lab) | pH-dependent | 13 - 67 days | researchgate.netnih.gov |

| Soil (Field) | General | 4 - 23 weeks | apvma.gov.au |

| Soil (Lab) | pH 5.6, Aerobic | ~2.3 months | publications.gc.ca |

| Water (Sterile) | pH 5 | ~41 days | publications.gc.ca |

| Water (Sterile) | pH 7 and 9 | Stable | publications.gc.ca |

| Water (Farm Dugout) | Aerobic | ~30 days | researchgate.netcapes.gov.br |

| Water (Aerobic) | 29°C | ~6 months | apvma.gov.au |

| Water (Aerobic) | 5°C | ~86 months | apvma.gov.au |

Under typical use patterns, this compound is not expected to accumulate in soils. apvma.gov.au Modeling predicts that with annual applications, the concentration in soil would remain low. apvma.gov.au Although it can be moderately persistent, residue studies show that the parent compound and its metabolites are degraded rapidly enough to prevent significant buildup over time. publications.gc.ca However, some studies have noted that approximately 10% of the applied radioactivity persisted after 12 months, and major transformation products can accumulate over time. publications.gc.ca

Once in aquatic systems, this compound is expected to be persistent and largely remain within the water column. apvma.gov.auresearchgate.net Its stability to hydrolysis in neutral or alkaline waters, coupled with slow microbial and photolytic degradation, contributes to its persistence. researchgate.netcapes.gov.brebi.ac.ukresearchgate.net Partitioning into sediment is considered minimal. researchgate.netebi.ac.ukresearchgate.net One of the dissipation routes from farm ponds is the removal from the water column through hydrological discharge, such as overflow or seepage to groundwater, although this has been described as a minimal loss pathway in some studies. researchgate.netebi.ac.ukresearchgate.netnih.gov Due to its persistence in water, there are concerns about its potential impact on aquatic ecosystems, particularly non-target aquatic plants. apvma.gov.auresearchgate.net

Soil Accumulation Potential

Off-Target Movement and Environmental Spread

The movement of this compound beyond the intended application area can occur through mechanisms such as spray drift and surface runoff, potentially impacting non-target environments. imist.ma

Spray Drift: This refers to the airborne movement of herbicide droplets away from the target site during application. apiservices.bizimist.ma The low vapor pressure of this compound-methyl suggests that volatilization after application is limited. epa.gov However, drift of the initial spray can still occur. epa.gov To mitigate this, risk-reduction measures such as maintaining buffer zones between the application site and sensitive areas like waterways are recommended. apvma.gov.aupublications.gc.capublications.gc.ca For example, a 15-meter buffer zone has been recommended to protect adjacent waterways from spray drift. apvma.gov.aupublications.gc.ca

Runoff: this compound can be transported from treated fields into surface water bodies via runoff. researchgate.netnih.gov This is a particular concern due to its high phytotoxicity and persistence in water. apvma.gov.auresearchgate.net The likelihood of runoff depends on factors like soil type, slope, rainfall intensity, and agricultural practices. Because the herbicide is relatively stable in soil and mobile, surface runoff following a rain event can carry dissolved this compound into streams, ponds, and wetlands. apvma.gov.auresearchgate.net While buffer zones can help mitigate runoff, the potential hazard to aquatic plants from surface runoff remains a concern. apvma.gov.au

Efficacy of Buffer Zones in Mitigating Environmental Exposure

Buffer zones are a critical mitigation measure to reduce the potential for environmental exposure to this compound resulting from spray drift and surface runoff. publications.gc.ca These are strips of land intentionally left unsprayed between the application area and sensitive habitats. publications.gc.ca Regulatory bodies in several countries mandate the use of buffer zones to protect non-target terrestrial and aquatic environments. publications.gc.capublications.gc.ca

Research and regulatory assessments have established specific requirements for buffer zone widths to minimize the off-target movement of this compound. In Canada, buffer zones are required between the point of direct application and the closest downwind edge of sensitive terrestrial and freshwater habitats. publications.gc.ca The specific width of these zones is indicated on the product labels. publications.gc.ca A 15-meter buffer zone has been a requirement on labels to protect wildlife and fish habitats from the off-target movement of the herbicide. publications.gc.ca Similarly, in Australia, a buffer of 15 meters between the application area and adjacent waterways is recommended to reduce spray drift to acceptable levels. apvma.gov.au

Vegetative Filter Strips (VFS), a type of buffer zone with permanent vegetation, have been shown to be highly effective at mitigating herbicide transport via runoff. researchgate.netnih.govresearchgate.net While specific efficacy studies focusing solely on this compound are limited in the provided literature, research on other herbicides, including other sulfonylureas, demonstrates the significant potential of VFS to reduce pesticide loading in surface water. researchgate.netregulations.gov These strips work by slowing runoff, which promotes the infiltration of water and the deposition of sediment-bound herbicide particles. nih.govresearchgate.net For instance, studies have shown that VFS can reduce the total losses of some herbicides in runoff by more than 99%. researchgate.net Health Canada has determined that a 10-meter vegetative filter strip is necessary to sufficiently lower the levels of pesticides in runoff, thereby reducing the risk to aquatic organisms. canada.ca

The following tables summarize the recommended buffer zone specifications and the general efficacy of vegetative filter strips based on available research.

Table 1: Regulatory Recommendations for this compound Buffer Zones

| Regulatory Body | Recommended Buffer Width | Purpose | Source(s) |

|---|---|---|---|

| Health Canada PMRA | Specified on product label | Protection of sensitive terrestrial and freshwater habitats from spray drift and runoff | publications.gc.ca |

| Agriculture Canada | 15 meters | Mitigation of risk to wildlife and fish habitat from off-target movement | publications.gc.ca |

Table 2: General Efficacy of Vegetative Filter Strips (VFS) in Reducing Herbicide Runoff

| VFS Width | Reported Reduction in Herbicide Runoff/Transfer | Herbicide Type/Study Context | Source(s) |

|---|---|---|---|

| 3-6 meters | 80-88% reduction during extreme rain events | General herbicide runoff studies | researchgate.net |

| 6 meters | Highly effective in reducing runoff volume and concentration | Study on metolachlor (B1676510) and terbuthylazine | nih.govresearchgate.net |

| 10 meters | Necessary to adequately lower pesticide levels in runoff | Health Canada determination for pesticides requiring VFS | canada.ca |

| General | 90-98% reduction in herbicide transfer to surface water | General finding for vegetative filter strips | researchgate.net |

It is important to note that the effectiveness of buffer zones can be influenced by various factors, including the width of the strip, the type and density of vegetation, soil type, and the intensity of rainfall events. nih.govresearchgate.net

Herbicide Resistance Mechanisms

Evolutionary Dynamics of Ethametsulfuron Resistance

The evolution of herbicide resistance in weeds is a dynamic process driven by the selective force of repeated herbicide applications. researchgate.netucanr.edu This section explores the evolutionary trajectory of weeds exposed to this compound.

Initial Frequency of Resistance in Wild Weed Populations

The rate at which herbicide resistance evolves is influenced by the initial frequency of resistance alleles in the wild population. caws.org.nz While the spontaneous mutation rate is low, the initial frequency of resistant individuals can be much higher. caws.org.nz For this compound, the appearance of a resistant wild mustard (Brassica kaber) population after only one previous application suggests that the initial frequency of resistance to this specific herbicide may be quite high in some weed populations. cambridge.orgcambridge.org

A long-term experiment with field pennycress started with a seed bank containing 5% this compound-resistant seeds. cambridge.org After one application of this compound, the resistance frequency among seedlings that emerged from the seed bank of survivors increased to 29%, and after four annual applications, it reached 85%. cambridge.org This demonstrates how a relatively low initial frequency of resistance can quickly dominate a population under consistent selection pressure. cambridge.org

Target-Site Resistance (TSR) to this compound

Target-site resistance (TSR) is a primary mechanism through which weeds survive herbicide application. mdpi.comnih.gov It involves genetic modifications that alter the herbicide's target protein, reducing or eliminating its binding and efficacy. nih.govmdpi.com For this compound, the target site is the enzyme acetolactate synthase (ALS). bioone.org

Characterization of ALS Gene Mutations Conferring Resistance

Resistance to ALS-inhibiting herbicides is frequently conferred by single nucleotide polymorphisms (SNPs) in the ALS gene, which result in amino acid substitutions at the herbicide's binding site. nih.govscielo.br These mutations prevent the herbicide from inhibiting the enzyme's function, which is to catalyze the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). bioone.orgscielo.br

Numerous mutations in the ALS gene have been identified that confer resistance to various ALS inhibitors. nih.gov Specific amino acid substitutions at one of eight conserved sites—Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654—are known to cause resistance. mdpi.comnih.govnih.gov

The type of mutation can determine the pattern of cross-resistance to different chemical families of ALS inhibitors. nih.govresearchgate.net

Proline-197 (Pro197): Mutations at this position are the most common and typically confer resistance to sulfonylurea (SU) herbicides, like this compound, but not always to imidazolinone (IMI) herbicides. bioone.orgnih.govresearchgate.net In wild radish (Raphanus raphanistrum), various substitutions at Pro197 (to histidine, threonine, alanine, and serine) resulted in high resistance to the SU chlorsulfuron (B1668881) but little to no cross-resistance to IMI herbicides. bioone.org A Pro197Ser mutation was found to be the resistance mechanism in a Sumatran fleabane (Erigeron sumatrensis) population resistant to chlorimuron-ethyl (B22764) and cloransulam-methyl. mdpi.com

Tryptophan-574 (Trp574): A Trp574Leu mutation is known to confer broad cross-resistance to multiple families of ALS inhibitors. mdpi.comnih.gov This mutation has been identified in resistant populations of shepherd's-purse (Capsella bursa-pastoris) and wild radish. mdpi.comscielo.br

Aspartate-376 (Asp376): An Asp376Glu mutation has been shown to provide high levels of resistance to five classes of ALS-inhibiting herbicides in smooth pigweed (Amaranthus hybridus). nih.govresearchgate.net

While these mutations are well-documented for the ALS inhibitor class, a study on a resistant biotype of wild mustard (Sinapis arvensis) found that its resistance to this compound was not due to an altered target site, as the ALS enzyme from both resistant and susceptible biotypes was equally sensitive to the herbicide. nih.gov This indicates that other mechanisms are responsible for resistance in this specific case.

Table 1: Common ALS Gene Mutations and Associated Resistance Patterns

| Amino Acid Position | Substitution Examples | Herbicide Classes Affected | Reference |

| Proline-197 | Ser, Thr, Ala, His, Leu | Primarily Sulfonylureas (SU), Triazolopyrimidines (TP) | mdpi.combioone.orgnih.gov |

| Aspartate-376 | Glu | SU, IMI, TP, Pyrimidinylthiobenzoates (PTB), Sulfonylaminocarbonyltriazolinones (SCT) | nih.govresearchgate.net |

| Tryptophan-574 | Leu | SU, IMI, TP, PTB | mdpi.comnih.govscielo.br |

| Alanine-122 | Tyr | IMI | nih.govscielo.br |

| Alanine-205 | Val | IMI | mdpi.comnih.gov |

| Serine-653 | Asn, Thr | IMI | mdpi.comresearchgate.net |

| Glycine-654 | Gly | SU, IMI | mdpi.comnih.gov |

Gene Duplication and Overexpression of the ALS Enzyme

A less common form of target-site resistance involves an increase in the amount of the target enzyme, which can occur through gene duplication or overexpression of the ALS gene. mdpi.comfrontiersin.org This mechanism allows the plant to tolerate the herbicide because even if a portion of the enzyme is inhibited, enough remains active to sustain the plant's metabolic needs.

Non-Target-Site Resistance (NTSR) to this compound

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site. mdpi.comnih.govwordpress.com These mechanisms can include reduced herbicide absorption or translocation, and enhanced herbicide metabolism (detoxification). mdpi.comwordpress.comresearchgate.net NTSR is often considered a more serious threat to weed management because it can confer cross-resistance to herbicides with different modes of action. mdpi.comwordpress.com

In the context of this compound, enhanced metabolism has been identified as a key NTSR mechanism. A study on a resistant wild mustard (Sinapis arvensis) biotype found no differences in herbicide absorption or translocation compared to a susceptible biotype. nih.gov However, the resistant biotype metabolized this compound much more rapidly. nih.gov This rapid detoxification prevents a lethal dose of the herbicide from reaching the ALS enzyme. nih.gov

The data below from the study on Sinapis arvensis illustrates the difference in the rate of this compound metabolism between the resistant (R) and susceptible (S) biotypes.

Table 2: Metabolism of this compound in Resistant (R) and Susceptible (S) Sinapis arvensis

| Time After Treatment (Hours) | % of Recovered Radioactivity as this compound (R Biotype) | % of Recovered Radioactivity as this compound (S Biotype) | Reference |

| 3 | 82% | - | nih.gov |

| 6 | 73% | - | nih.gov |

| 12 | - | 84% | nih.gov |

| 18 | 42% | - | nih.gov |

| 24 | - | 79% | nih.gov |

| 30 | 30% | - | nih.gov |

| 48 | 17% | 85% | nih.gov |

| 72 | 17% | 73% | nih.gov |

The enhanced metabolism in NTSR is often carried out by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). caws.org.nznih.gov Pre-treatment with inhibitors of these enzymes, such as malathion (B1675926) or piperonyl butoxide (PBO) for P450s, can help confirm the involvement of metabolic resistance if it reverses the resistant phenotype. nih.govfrontiersin.org

Enhanced Herbicide Metabolism (e.g., Cytochrome P450s, GSH S-transferases)

One of the key non-target-site resistance mechanisms is enhanced herbicide metabolism, where resistant plants are able to detoxify the herbicide at a faster rate than susceptible plants. nih.govnih.gov This is often achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govnih.govunl.edu

These enzymes, which are involved in various primary and secondary metabolic pathways in plants, can modify herbicides through reactions like oxidation, hydroxylation, and conjugation, rendering them non-toxic. nih.govplos.org For instance, P450s can add an oxygen atom to the herbicide molecule, while GSTs catalyze the conjugation of glutathione to the herbicide, making it more water-soluble and easier to sequester or degrade. nih.govnih.gov Studies have shown that enhanced metabolism is a significant resistance mechanism in various weed species against sulfonylurea herbicides. For example, a resistant biotype of wild mustard (Sinapis arvensis) was found to metabolize This compound-methyl (B166122) more rapidly than the susceptible biotype. ebi.ac.ukfrontiersin.org

The evolution of metabolic resistance can be rapid, as the genes responsible may already be present at low frequencies in weed populations. nih.gov Continuous selection pressure from herbicides, especially at sub-lethal doses, can quickly select for individuals with a higher metabolic capacity. nih.gov

Reduced Herbicide Uptake or Translocation Processes

Another non-target-site resistance mechanism involves the reduced uptake of the herbicide into the plant or limited translocation of the herbicide to its site of action. mdpi.comnih.gov This can be due to alterations in the plant's cuticle, changes in the properties of the plasma membrane, or modifications to transport proteins responsible for moving the herbicide within the plant. mdpi.com

While there have been documented cases of reduced translocation contributing to resistance for other herbicides like glyphosate (B1671968) and paraquat, research specifically on this compound has shown that in some resistant weed biotypes, such as wild mustard, there were no significant differences in the absorption and translocation of the herbicide compared to susceptible biotypes. ebi.ac.ukcaws.org.nz This suggests that for this compound, enhanced metabolism is often the more dominant resistance mechanism. ebi.ac.uk

Increased Herbicide Sequestration Mechanisms

Increased herbicide sequestration is a mechanism where the herbicide is compartmentalized away from its target site, often within the plant's vacuoles. mdpi.com This prevents the herbicide from reaching a high enough concentration at the target site to be effective. While sequestration is a known NTSR mechanism, specific research detailing its role in resistance to this compound is less documented compared to enhanced metabolism. mdpi.com

Cross-Resistance and Multiple Resistance Patterns

The evolution of herbicide resistance is further complicated by the phenomena of cross-resistance and multiple resistance. Cross-resistance occurs when a weed biotype develops resistance to herbicides from the same chemical family or with the same mode of action. grdc.com.au Multiple resistance is when a weed biotype is resistant to herbicides from different chemical families with different modes of action. grdc.com.au

Resistance Profiles to this compound and Other Sulfonylurea Herbicides

Weed populations resistant to this compound often exhibit cross-resistance to other sulfonylurea herbicides. For example, a resistant population of wild mustard showed high resistance to this compound and slight resistance to metsulfuron, but not to other tested herbicides. cambridge.orgcambridge.org Similarly, a biotype of Cyperus difformis resistant to imazosulfuron (B37595) was also found to be cross-resistant to other sulfonylureas like bensulfuron-methyl (B33747) and pyrazosulfuron-ethyl. nih.gov

The patterns of cross-resistance can vary significantly between different weed species and even between different biotypes of the same species. cambridge.org These variations are often due to different mutations in the target enzyme, acetolactate synthase (ALS), or different metabolic pathways being enhanced. frontiersin.orgcambridge.org

Co-occurrence of Multiple Resistance Mechanisms in Weed Biotypes

It is increasingly common for a single weed biotype to possess multiple resistance mechanisms, combining both target-site and non-target-site resistance. nih.govfrontiersin.org This can lead to very high levels of resistance that are difficult to manage. For instance, a population of Rapistrum rugosum was found to have both enhanced metabolism and a target-site mutation (Pro197Ser) in the ALS gene, resulting in high levels of resistance to ALS inhibitors. frontiersin.org The co-occurrence of multiple resistance mechanisms is a significant threat to the sustainability of herbicide-based weed control. mdpi.comnih.gov

Strategic Management Approaches for Resistance Prevention and Control

To combat the growing problem of herbicide resistance, a multi-faceted approach that integrates various weed management tactics is essential. researchgate.nethh-ra.org

Key strategies include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of herbicides with different modes of action can delay the evolution of resistance. hh-ra.orgcroplife.org.au For example, studies have shown the effectiveness of rotating or mixing this compound with herbicides from other chemical groups to control resistant silky bent grass (Apera spica-venti). plantprotection.plplantprotection.pl

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as crop rotation, tillage, and competitive crop cultivars can reduce the selection pressure for herbicide resistance. researchgate.nethh-ra.org

Preventing Seed Set of Resistant Weeds: Preventing resistant weeds from producing seeds is crucial to limit their spread. researchgate.net

Scouting and Monitoring: Regularly monitoring fields for weed escapes can help in the early detection of resistant populations, allowing for timely intervention. researchgate.net

By implementing these strategic approaches, it is possible to slow the evolution of herbicide resistance and preserve the efficacy of valuable herbicides like this compound for future use.

Interactive Data Table: Examples of this compound Cross-Resistance

| Weed Species | Resistant To | Cross-Resistant To | Susceptible To | Reference |

| Wild Mustard (Brassica kaber) | This compound | Metsulfuron (slight) | Chlorsulfuron, Thifensulfuron, Imazamethabenz, Imazethapyr, Metribuzin, 2,4-D | cambridge.orgcambridge.org |

| Cyperus difformis | Imazosulfuron | Bensulfuron-methyl, Cyclosulfamuron, Pyrazosulfuron-ethyl, Bispyribac-sodium, Imazapyr | Imazaquin | nih.gov |

| Italian Smallflower Umbrella Sedge | Bensulfuron-methyl, Cinosulfuron, Imazamox, Bispyribac-sodium | - | Halosulfuron | cambridge.org |

| Spanish Smallflower Umbrella Sedge | Bensulfuron-methyl, Halosulfuron | - | - | cambridge.org |

Ecotoxicological Impact and Environmental Risk Assessment

Effects on Terrestrial Non-Target Organisms

Ethametsulfuron is a selective herbicide used to control broadleaf weeds, particularly in oilseed rape crops. herts.ac.uk Its mechanism of action involves inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for cell division and plant growth. publications.gc.ca While effective against target weeds, this compound can pose a risk to non-target terrestrial plants through spray drift or soil and water contamination. publications.gc.ca

The susceptibility of different plant species to this compound varies. Adverse effects on non-target terrestrial plants are expected, with some species experiencing detrimental impacts at very low application rates. publications.gc.ca Studies indicate that even at 10% of the maximum label rate, this compound can cause a 25% detrimental effect on 42% of terrestrial vascular plant species tested. publications.gc.ca However, the potential for lasting adverse impacts on non-target vegetation is considered low when used according to the proposed application patterns. apvma.gov.au Research on the related sulfonylurea herbicide, metsulfuron-methyl (B1676535), has shown that sensitive species can be negatively affected by herbicide drift. researchgate.net

Table 1: Documented Effects of this compound on Select Non-Target Terrestrial Plants

| Plant Species Category | Observed Effect | Citation |

|---|---|---|

| Sensitive Broadleaf Species | Detrimental effects and failure to recover at low application rates. | publications.gc.ca |

| Terrestrial Vascular Plants | 25% detrimental effect in 42% of species at 10% of the maximum label rate. | publications.gc.ca |

| General Non-Target Vegetation | Low potential for lasting adverse impacts when used as directed. | apvma.gov.au |

Current assessments suggest that This compound-methyl (B166122) poses a negligible risk to earthworms. publications.gc.ca It is not expected to be hazardous to these crucial soil organisms. publications.gc.ca While insecticides are generally very toxic to earthworms, herbicides and fungicides tend to be less harmful. researchgate.net

The use of herbicides is a known toxicological risk for soil invertebrates, including earthworms. researchgate.net However, for this compound specifically, the available data indicates low toxicity. It is important to note that the majority of toxicity data for pesticides is on a limited number of species. southampton.ac.uk

Herbicides can alter soil microbial communities, which are vital for soil health. soilwealth.com.au The application of sulfonylurea herbicides, such as this compound, can lead to disruptions in the ecology of soil microorganisms. soilwealth.com.au The effects of herbicides can be influenced by the presence of organic amendments in the soil, which can alter the herbicide's dissipation rate and its impact on the microbial community. frontiersin.org Some studies on other sulfonylurea herbicides have noted that they may have detrimental effects on soil microbial biomass at higher than recommended doses. frontiersin.org The widespread use of pesticides can modify microbial biodiversity, with some acting as growth stimulators for certain populations while inhibiting others. nih.gov

Studies on the sulfonylurea herbicide metsulfuron-methyl showed an initial adverse effect on both dehydrogenase and acid phosphatase activity, though dehydrogenase activity was restored over time. researchgate.net The impact of the herbicide varied with soil type and application dose. researchgate.net Other research has indicated that herbicides can inhibit soil dehydrogenase activity, with the effect being correlated to the level of contamination. Conversely, some studies have found that certain herbicide combinations recorded maximum dehydrogenase activities, suggesting a lower toxicity of those particular molecules to soil microbes. cabidigitallibrary.org The application of the sulfonylurea herbicide triasulfuron (B1222591) at higher than recommended rates has been shown to inhibit dehydrogenase activity. frontiersin.org

The widespread use of herbicides has ecological consequences regarding the distribution of antibiotic resistance genes (ARGs). researchgate.net Herbicide application can significantly increase the abundance of ARGs, particularly those associated with multidrug resistance. researchgate.netnih.gov This is a growing concern as soil is a major reservoir for ARGs. frontiersin.org

The constant exposure of soil microorganisms to toxic chemicals like herbicides can lead to genetic modifications and the development of degradation mechanisms, with the relevant genes often located on plasmids. amr-insights.eu Herbicide-induced stress may facilitate the horizontal gene transfer of ARGs among microorganisms. nih.gov While the direct link between this compound and ARG proliferation is not extensively documented, the general impact of herbicides on the soil resistome is an area of active research. frontiersin.org The presence of ARGs in agricultural soils poses potential risks to public health and the stability of the soil ecosystem. mdpi.com

Effects on Soil Enzyme Activities (e.g., dehydrogenase)

Toxicity to Birds and Mammals

This compound generally exhibits low direct toxicity to avian and mammalian species. herts.ac.uk Regulatory assessments have concluded that this compound methyl is not anticipated to present an acute or chronic danger to birds and mammals when used as directed. publications.gc.capublications.gc.ca The primary concern for these species is not direct toxicity but the potential for indirect effects. publications.gc.ca As a potent herbicide, this compound can modify the habitats of wildlife by eliminating plants that provide food and cover, which could subsequently impact the invertebrates that depend on this vegetation. publications.gc.ca

Extensive toxicological studies using mammalian models have been conducted to evaluate the reproductive and developmental effects of this compound. A comprehensive set of studies in rats and rabbits did not find evidence of adverse effects on reproductive functions or teratogenic activity. publications.gc.ca However, some effects have been noted at very high dose levels, often in the presence of maternal toxicity.

In a two-generation reproduction study in rats, the primary effects observed were slightly lower body weights in the parental animals at the highest dose tested (20,000 ppm). apvma.gov.au There were no direct effects on reproduction itself at this high concentration. apvma.gov.au Developmental toxicity studies in rats indicated a No-Observed-Effect Level (NOEL) for maternal toxicity at 250 mg/kg of body weight per day, based on increased liver weights at higher doses. apvma.gov.au For the developing fetus, the NOEL for embryotoxicity was 1,000 mg/kg/day; an increase in early resorptions was noted at the higher dose of 4,000 mg/kg/day. publications.gc.caapvma.gov.au Similarly, studies showed no increased susceptibility of rat or rabbit fetuses to the substance in utero. epa.govepa.gov Developmental effects were only observed at dose levels that also produced toxicity in the maternal animals. epa.govepa.gov

Interactive Table: Mammalian Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Endpoint | Value | Observed Effects | Citation |

|---|---|---|---|---|---|

| Teratogenicity | Rat | Maternal NOEL | 1000 mg/kg/day | Decreased weight gain and food intake at 4000 mg/kg/day. | publications.gc.ca |

| Teratogenicity | Rat | Embryotoxicity | No evidence of embryotoxicity. | - | publications.gc.ca |

| Developmental Toxicity | Rat | Maternal NOEL | 250 mg/kg/day | Increased liver weights at 1000 and 4000 mg/kg/day. | apvma.gov.au |

| Developmental Toxicity | Rat | Embryotoxicity NOEL | 1000 mg/kg/day | Increased early resorptions at 4000 mg/kg/day. | apvma.gov.au |

| 2-Generation Reproduction | Rat | Parental Toxicity NOEL | 5000 ppm (approx. 250 mg/kg/day) | Reduced body weight gains at 20000 ppm. | apvma.gov.au |

| 2-Generation Reproduction | Rat | Reproduction | No effects on reproduction. | Observed at the highest dose of 20000 ppm. | apvma.gov.au |

| 2-Generation Reproduction | Rat | Chronic RfD | 4.5 mg/kg/day | Based on decreased body weight in parental animals and offspring. | epa.gov |

The assessment of this compound's carcinogenic potential has been inconclusive based on available studies. Long-term feeding studies conducted in both rats and mice did not show any evidence of a treatment-related increase in tumors. publications.gc.capublications.gc.ca However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have noted that these studies were conducted at dose levels that were insufficient to elicit systemic toxicity. epa.govepa.gov Consequently, these studies were deemed inadequate to fully assess carcinogenic potential. epa.govepa.govgovinfo.gov

Despite the limitations of the specific studies on this compound, it is structurally related to other sulfonylurea herbicides that have not shown evidence of carcinogenicity or mutagenicity. epa.govepa.govgovinfo.gov Based on this information and the lack of evidence of carcinogenicity in the available animal studies, a quantitative cancer risk assessment has not been deemed necessary by regulatory agencies. publications.gc.cagovinfo.gov

Reproductive and Developmental Effects in Mammalian Models

Effects on Aquatic Non-Target Organisms

The impact of this compound on aquatic ecosystems varies significantly among different types of organisms. While it is considered to have low toxicity for many aquatic animals, it is highly toxic to aquatic plants. herts.ac.uk The risk to aquatic environments is also linked to its persistence and potential mobility, which can lead to runoff into water bodies. publications.gc.ca

In contrast to its effects on plants, this compound methyl demonstrates a low level of direct toxicity to fish and aquatic invertebrates at environmentally expected concentrations. publications.gc.ca Laboratory studies have reported low acute toxicity in fish species such as bluegill sunfish (Lepomis macrochirus) and rainbow trout (Oncorhynchus mykiss). publications.gc.ca For aquatic invertebrates, studies on Daphnia magna have been conducted to determine toxicity levels.

Interactive Table: Toxicity of this compound to Aquatic Invertebrates

| Organism | Test Duration | Endpoint | Value | Conditions | Citation |

|---|---|---|---|---|---|

| Daphnia magna | 48 hours | EC₅₀ | 34 mg/L | Static, unfed | publications.gc.ca |

| Daphnia magna | 48 hours | EC₅₀ | >200 mg/L | Static, fed | publications.gc.ca |

| Daphnia magna | 21 days | NOEL | 30 mg/L | Chronic exposure | publications.gc.ca |

Based on these findings, it is concluded that this compound methyl is unlikely to have a direct adverse impact on fish and aquatic invertebrate populations when used according to label directions, which include precautions to minimize environmental exposure. publications.gc.capublications.gc.ca

Toxicity to Aquatic Plants and Algae

Ecotoxicological Risk Assessment Methodologies

The ecotoxicological risk assessment for a pesticide like this compound involves a structured, tiered approach to evaluate potential harm to the environment. epa.gov A fundamental methodology compares the Predicted Environmental Concentration (PEC) or Estimated Environmental Concentration (EEC) with the Predicted No-Effect Concentration (PNEC) or a specific toxicological endpoint. publications.gc.caerasm.org If the ratio of exposure to effect (PEC/PNEC) is less than one, the risk is generally considered acceptable. erasm.org

This process integrates information from several scientific disciplines:

Environmental Fate and Chemistry : To predict the concentration of the herbicide in soil, water, and air. oregonstate.edu

Toxicology : To determine the dose at which adverse effects occur in various non-target species. oregonstate.edu

Ecology : To understand the potential for both direct effects on organisms and indirect effects on the ecosystem, such as the loss of habitat or food sources. oregonstate.edu

For this compound, screening-level risk assessments indicated a negligible risk to birds, mammals, and most aquatic animals, but a significant risk to non-target terrestrial and aquatic plants. publications.gc.ca To manage these identified risks, mitigation measures are implemented, such as requiring unsprayed buffer zones between treated fields and sensitive habitats to minimize exposure from spray drift. publications.gc.ca

Application of Biomonitoring Techniques in Contaminated Environments

Biomonitoring is a critical practice for evaluating the extent and impact of chemical contaminants in the environment. It involves using living organisms to assess environmental quality and is a key component in the risk assessment of pesticides like this compound. These techniques can range from laboratory-based biotests to in-situ assessments of organisms in their natural habitats. nih.gov

The application of biomonitoring for herbicide contamination can be broadly categorized:

Laboratory Biotests: These methods involve exposing indicator organisms to samples (e.g., soil, water) collected from a potentially contaminated environment. nih.gov The response of the organism, such as growth inhibition or mortality, is used to estimate the toxicity of the sample.

In Situ Biomonitoring: This approach assesses the health of populations of sensitive organisms directly within their natural environment, providing a real-world indication of contamination effects. nih.gov

Chemical Analysis of Biological Samples: This involves the direct measurement of the contaminant or its metabolites in tissues or fluids from organisms, including wildlife and humans. This method provides a direct measure of exposure. herts.ac.uk For instance, the U.S. Centers for Disease Control and Prevention (CDC) includes data for urinary this compound-methyl in its National Health and Nutrition Examination Survey (NHANES), demonstrating a direct biomonitoring application in human populations. uni.luuni.lu

In soil environments, where this compound is applied, biomonitoring can involve assessing microbial communities. Herbicides can alter the composition and activity of soil microbiota, such as Nitrospirae and Proteobacteria. nih.gov Advanced molecular techniques like next-generation sequencing (NGS) of phylogenetic marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) provide a detailed picture of these microbial shifts, serving as a sensitive tool for assessing herbicide impact. nih.gov The comet assay is another molecular technique used to evaluate the genotoxicity of agrochemicals by detecting DNA breaks in exposed organisms. nih.gov

The following table summarizes various biomonitoring methods used for assessing herbicide contamination in soil.

| Biomonitoring Method | Indicator Organism/Target | Measured Endpoint | Primary Advantage | Reference |

| Algal Growth Inhibition Test | Selenastrum capricornutum | Inhibition of growth | High sensitivity to herbicides | nih.gov |

| Seed Germination/Root Elongation | Various plants (e.g., cucumber) | Inhibition of germination or growth | Reflects phytotoxicity | nih.gov |

| Microbial Respiration | Soil microorganisms | Rate of CO2 production | Indicates overall microbial activity | nih.gov |

| Next-Generation Sequencing (NGS) | Soil microbial communities | Changes in genetic diversity and composition | Highly detailed and sensitive picture of community shifts | nih.gov |

| Comet Assay | Various organisms (e.g., earthworms) | DNA strand breaks | Detects genotoxic effects | nih.gov |

Use of Biomarkers in Environmental Monitoring

Biomarkers are measurable biological characteristics that indicate an organism's exposure to or effect from a chemical stressor. nih.gov They serve as early warning signals of potential harm before visible signs of damage occur at the population or ecosystem level. nih.gov Biomarkers are generally classified into three types: biomarkers of exposure, biomarkers of effect, and biomarkers of susceptibility. nih.gov

Biomarkers of Exposure: These indicate that an organism has been in contact with a chemical. The most direct biomarker of exposure is the measurement of the parent compound or its metabolites in biological samples, such as the detection of this compound-methyl in urine. uni.lunih.gov For other types of pollutants, metabolites like polycyclic aromatic hydrocarbon (PAH) derivatives in fish bile have been used successfully to indicate exposure.

Biomarkers of Effect: These demonstrate a biological response to the exposure. For herbicides, this could include changes in enzyme activity or evidence of cellular damage. For example, acetylcholinesterase (AChE) activity is a well-established biomarker for neurotoxic substances, while ethoxyresorufin-O-deethylase (EROD) activity is used to detect exposure to organic compounds like PCBs and PAHs. nih.gov For sulfonylurea herbicides like this compound, which inhibit the ALS enzyme, changes in the metabolic pathways of branched-chain amino acids in non-target plants could theoretically serve as specific biomarkers of effect.

Biomarkers of Susceptibility: These indicate an organism's increased sensitivity to a chemical, often due to genetic factors. nih.gov

Oxidative stress biomarkers, such as the activity of enzymes like catalase and superoxide (B77818) dismutase, are widely used as they respond to a broad range of contaminants. nih.gov Similarly, indicators of DNA damage, such as the presence of oxidized guanine, can reveal genotoxic effects resulting from pesticide exposure. nih.gov The development of 'omic' technologies (genomics, proteomics, metabolomics) is expanding the ability to discover novel and highly specific patterns of gene, protein, or metabolite changes that act as fingerprints for exposure to particular pollutants.

Analytical Methodologies for Ethametsulfuron

Sample Preparation: Extraction and Cleanup Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract ethametsulfuron from the sample matrix and remove interfering co-extractives. The choice of technique depends on the nature of the sample, such as soil, water, or plant material.

Solvent Extraction using Polar Solvents

Solvent extraction is a primary step in isolating this compound from solid and liquid samples. Due to its chemical properties, polar solvents are typically employed.

Methods for extracting this compound often involve the use of polar solvents like methanol, acetonitrile (B52724), and water. apvma.gov.au For instance, in the analysis of soil samples, a common approach is to extract the sample with a mixture of 0.1 M ammonium (B1175870) carbonate and acetone (B3395972) (80/20, v/v). dss.go.th Another established method for soil involves extraction with acetonitrile, followed by vortexing and filtration. semanticscholar.org For plant and animal commodities, residue analysis methods also utilize extraction with polar solvents. apvma.gov.au In some protocols, particularly for multi-residue analysis that includes this compound, acetonitrile containing 1% acetic acid is used to ensure the analyte remains in a non-ionized state, thereby improving extraction efficiency. austinpublishinggroup.comspringernature.com The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, a widely adopted technique, also employs acetonitrile for extraction. springernature.comd-nb.info

Solid Phase Extraction (SPE) for Residue Purification

Following initial solvent extraction, a cleanup step is essential to remove matrix components that could interfere with subsequent analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose, offering effective purification of the extract.

SPE cartridges are a cornerstone of sample cleanup for this compound analysis. apvma.gov.au Various sorbents are used depending on the matrix and the specific analytical method. C18 (octadecyl) is a common sorbent for purifying extracts from matrices like soil, water, and rapeseed oil. d-nb.infonih.govchromatographytoday.com For complex samples, multi-sorbent approaches are often necessary. Dispersive SPE (d-SPE), a key component of the QuEChERS method, frequently uses a combination of Primary-Secondary Amine (PSA) to remove acidic interferences, C18 to retain hydrophobic compounds, and sometimes Graphitized Carbon Black (GCB) to eliminate pigments. austinpublishinggroup.comchromatographytoday.comlcms.cz However, for acidic herbicides like this compound, PSA can retain the analyte, leading to poor recovery. lcms.cz Therefore, alternative sorbents or methods that bypass PSA are sometimes required. lcms.cz Other specialized SPE materials include divinylbenzene-N-vinylpyrrolidone copolymer cartridges and acid alumina (B75360) cartridges, which have been used in multi-residue methods for sulfonylureas. caa.go.jp

Detection and Quantification Methods

After extraction and cleanup, instrumental analysis is performed to detect and quantify this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, ESI-MS)

HPLC is the primary separation technique for this compound analysis, often coupled with various detectors for identification and quantification.